Cas no 1343596-95-1 (4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride)
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride
- 1-Butanesulfonyl chloride, 4-(2,4-dimethylphenoxy)-
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- MDL: MFCD19675733
- Inchi: 1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3
- InChI Key: NOWIUJGTAFTORY-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)CCCOC1=CC=C(C)C=C1C
Experimental Properties
- Density: 1.214±0.06 g/cm3(Predicted)
- Boiling Point: 394.9±30.0 °C(Predicted)
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D239971-100mg |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D239971-500mg |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 500mg |
$ 455.00 | 2022-06-05 | ||
| TRC | D239971-1g |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 1g |
$ 680.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-50mg |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 50mg |
¥16524 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-100mg |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 100mg |
¥16127 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-250mg |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 250mg |
¥18090 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-500mg |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 500mg |
¥17609 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-1g |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 1g |
¥18314 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351001-2.5g |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 2.5g |
¥30844 | 2023-04-15 | |
| Enamine | EN300-240166-0.05g |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride |
1343596-95-1 | 95% | 0.05g |
$468.0 | 2024-06-19 |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride
Introduction to 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride (CAS No. 1343596-95-1) and Its Applications in Modern Chemical Biology
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride, identified by the chemical abstracts service number 1343596-95-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry and medicinal applications. The structural features of this molecule, particularly the presence of a dimethylphenyl group and a butane-1-sulfonyl chloride moiety, make it a valuable intermediate in the synthesis of biologically active molecules.
The sulfonyl chloride functional group in 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride is highly reactive and serves as a crucial electrophile in various organic transformations. This reactivity allows for its extensive use in the formation of sulfonamides, sulfonates, and other derivatives that are pivotal in drug discovery and development. The dimethylphenyl substituent enhances the lipophilicity of the molecule, making it an attractive candidate for designing compounds with improved pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. The unique structural framework of 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride has been explored as a potential scaffold for small-molecule drugs that modulate neurotransmitter activity. Preliminary studies have indicated that derivatives of this compound exhibit promising effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are key regulators of neurotransmitter levels in the brain.
One of the most compelling aspects of 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride is its role in facilitating the synthesis of complex bioactive molecules through cross-coupling reactions. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and esters, respectively. These reactions are fundamental in constructing heterocyclic compounds that often serve as pharmacophores in drug candidates. The dimethylphenyl group further contributes to the molecular diversity, allowing for fine-tuning of electronic and steric properties to optimize binding interactions with biological targets.
The pharmaceutical industry has increasingly leveraged sulfonyl chlorides like 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride for their ability to enhance drug solubility and bioavailability. By incorporating this moiety into drug molecules, researchers can improve their metabolic stability and cellular penetration. Additionally, the compound’s compatibility with various synthetic methodologies makes it a preferred choice for medicinal chemists seeking efficient routes to complex drug candidates.
Recent advancements in computational chemistry have further highlighted the potential of 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride as a building block for drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with protein targets involved in inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory therapies that target specific enzymatic or receptor mechanisms. The structural flexibility offered by the butane-1-sulfonyl chloride backbone allows for the creation of analogs with tailored biological activities.
The synthesis of 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride itself is an intriguing process that showcases modern synthetic techniques. Traditional methods often involve multi-step sequences starting from readily available precursors such as 2,4-dimethylanisole and butanethiol. However, recent innovations have led to more streamlined synthetic routes that improve yield and purity. These advancements are critical for ensuring that researchers have access to high-quality starting materials for their investigations.
In conclusion, 4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride (CAS No. 1343596-95-1) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly vital role in the development of next-generation drugs targeting neurological and inflammatory disorders.
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